Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride
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Overview
Description
Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride is an organophosphorus compound. It is known for its unique structure, which includes a phosphorus atom bonded to three phenyl groups and a phosphanylidene group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable halide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include acetonitrile and chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds, such as phosphine oxides, phosphonium salts, and substituted phosphines .
Scientific Research Applications
Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants and other phosphorus-based materials.
Mechanism of Action
The mechanism of action of Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride involves its ability to form stable phosphorus-carbon bonds. This property makes it a valuable reagent in organic synthesis. The compound interacts with various molecular targets, including enzymes and other proteins, through its phosphorus atom, which can form covalent bonds with nucleophilic sites on these molecules .
Comparison with Similar Compounds
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: This compound is similar in structure but contains an ethoxycarbonyl group instead of a chloride.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: This compound contains a fluoride ion and is used as a reactive fluoride source.
Uniqueness
Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride is unique due to its specific structure and reactivity. The presence of the chloride ion and the triphenylphosphanylidene group gives it distinct chemical properties that are not found in other similar compounds .
Properties
CAS No. |
58513-98-7 |
---|---|
Molecular Formula |
C37H31ClP2 |
Molecular Weight |
573.0 g/mol |
IUPAC Name |
triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium;chloride |
InChI |
InChI=1S/C37H31P2.ClH/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;/h1-31H;1H/q+1;/p-1 |
InChI Key |
MAGGRVFSZRZCCM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
Origin of Product |
United States |
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